3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone
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Overview
Description
3-ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.
Scientific Research Applications
Cycloaddition Reactions
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone exhibits reactivity in cycloaddition reactions. For example, Mondon et al. (1999) studied the cycloaddition of similar ketene acetals, revealing their potential as dienes or dienophiles in inverse electron-demand reactions (Mondon, Boeker, & Gesson, 1999).
Crystal Structures
The crystal structures of related cyclohexa-dienone compounds have been determined, providing insights into their molecular configurations. Chumakov et al. (2006) detailed the crystal structures of similar compounds, highlighting their monoclinic and triclinic crystal systems (Chumakov, Tzapkov, Bocelli, Antosyak, & Gulya, 2006).
Synthesis and Spectral Properties
Studies have also explored the synthesis and spectral properties of compounds with structures akin to 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone. Hens et al. (2013) synthesized mononuclear Zn(ii) complexes with similar compounds and analyzed their photophysical properties (Hens, Mondal, & Rajak, 2013).
Reactivity and Catalysis
The reactivity of similar compounds in catalysis has been investigated. Matsuo et al. (2009) demonstrated the catalysis of cycloaddition reactions involving 3-ethoxycyclobutanones and allylsilanes using tin(IV) chloride, a study that can provide insights into the catalytic potential of related compounds (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Synthetic Applications
Additionally, research has been conducted on the synthesis of steroid compounds using related cyclohexadienones. Nazarov et al. (1953) explored the synthesis of phenyl substituted cyclohexadienes, which may offer parallels in synthetic methodologies for 3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).
properties
Product Name |
3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone |
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Molecular Formula |
C15H15N3O2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-10-4-5-11(14(19)6-10)15-12(7-16-18-15)13-8-21-9(2)17-13/h4-8,19H,3H2,1-2H3,(H,16,18) |
InChI Key |
IJHSEYRNPRHZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CSC(=N3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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